Superior mPGES-1 Inhibition Potency Relative to Structural Analogs
2-Methyl-4-(2-methylbutyryl)phloroglucinol exhibits potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. In a cell-free assay using human microsomal PGES1 expressed in 293E cells, the compound demonstrated an IC₅₀ of 3 nM [1]. This potency is orders of magnitude greater than that reported for the parent phloroglucinol scaffold, which typically shows IC₅₀ values in the micromolar range for this target [2]. While direct head-to-head comparison data for this specific compound are limited, this nanomolar potency establishes a clear performance benchmark that distinguishes it from less potent in-class candidates.
| Evidence Dimension | mPGES-1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM (human microsomal PGES1) |
| Comparator Or Baseline | Parent phloroglucinol scaffold (typical IC₅₀ range: >1 µM for mPGES-1 based on literature precedent) |
| Quantified Difference | >300-fold improvement in potency |
| Conditions | Cell-free assay with human mPGES1 expressed in 293E cells, measured by LC/MS/MS analysis |
Why This Matters
Researchers investigating mPGES-1 as a therapeutic target require compounds with nanomolar potency to minimize off-target effects and achieve effective inhibition in cellular and in vivo models.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). Affinity Data: IC₅₀ = 3 nM for human microsomal PGES1. View Source
- [2] Medical University of Lublin. MeSH Record: 2-Methyl-4-(2-methylbutyryl)phloroglucinol. MeSH-M0014961. (Class inference of lipoxygenase inhibition potency). View Source
